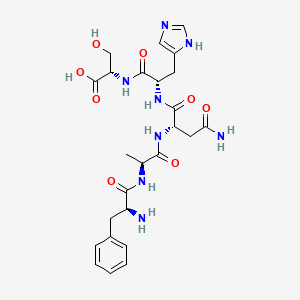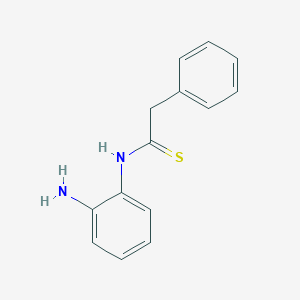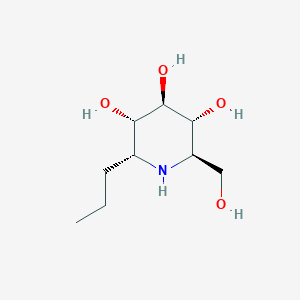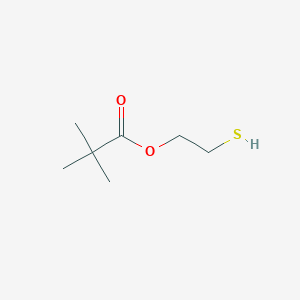
Ethanediamide, N,N'-bis(1H-1,2,3-triazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- is a compound that has garnered significant interest in the field of chemistry due to its unique structure and properties. This compound is characterized by the presence of two 1H-1,2,3-triazole rings attached to an ethanediamide backbone. The triazole rings are known for their stability and ability to participate in various chemical reactions, making this compound a valuable tool in synthetic chemistry and other scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The reaction involves the use of an alkyne and an azide as starting materials, which react in the presence of a copper(I) catalyst to form the triazole rings .
Industrial Production Methods
While specific industrial production methods for ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- are not widely documented, the principles of the CuAAC reaction can be scaled up for industrial applications. The use of water-soluble ligands, such as BTTES, can enhance the reaction rates and reduce cytotoxicity, making the process more suitable for large-scale production .
化学反応の分析
Types of Reactions
Ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole rings can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- include copper(I) catalysts for the CuAAC reaction, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as water or organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the CuAAC reaction yields triazole-containing compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .
科学的研究の応用
Ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- involves its ability to form stable complexes with metal ions through the triazole rings. This property makes it an effective ligand in coordination chemistry, where it can facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or bioconjugation .
類似化合物との比較
Similar Compounds
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: Another triazole-containing compound used in coordination chemistry and material science.
N,N’-Bis(2-ethylhexyl)-1,2,4-triazol-1-yl)methyl]amin: A triazole derivative with applications in organic synthesis.
Uniqueness
Ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- is unique due to its dual triazole rings, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring robust and versatile ligands .
特性
CAS番号 |
198756-29-5 |
|---|---|
分子式 |
C6H6N8O2 |
分子量 |
222.17 g/mol |
IUPAC名 |
N,N'-bis(triazol-1-yl)oxamide |
InChI |
InChI=1S/C6H6N8O2/c15-5(9-13-3-1-7-11-13)6(16)10-14-4-2-8-12-14/h1-4H,(H,9,15)(H,10,16) |
InChIキー |
XINOIPJHAWAPKD-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=N1)NC(=O)C(=O)NN2C=CN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12578388.png)
![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)
![[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12578400.png)
![2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane](/img/structure/B12578405.png)



![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)


![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)


![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)
